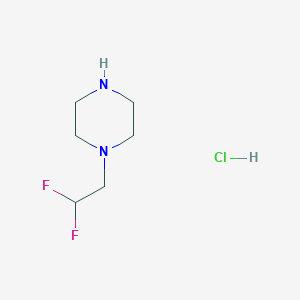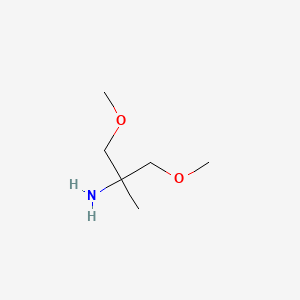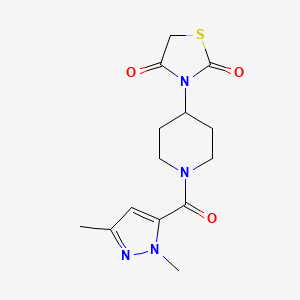
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione" is a derivative that combines structural elements of pyrazole, piperidine, and thiazolidinedione. These moieties are known for their biological activities, which makes the compound of interest for pharmacological studies. The pyrazole ring is a five-membered heterocycle with two nitrogen atoms, known for its presence in various pharmacophores. Piperidine is a six-membered nitrogen-containing heterocycle, often found in bioactive molecules. Thiazolidinediones are a class of compounds with a 2,4-dione functionality on a thiazolidine ring, which are known for their antidiabetic properties .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves the formation of a substituted piperidine ring through intramolecular cyclization. For example, the synthesis of piperidine homoazasugars from pyranoses includes a stereoselective addition of 2-thiazolylmagnesium bromide to an N-glycosylhydroxylamine, followed by reduction and intramolecular cyclization . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, a pyrazole-tethered thiazolidine-2,4-dione derivative was confirmed by IR spectroscopy, 1H-NMR spectroscopy, and ESI-MS mass spectrometry . These techniques are crucial for confirming the structure of the synthesized compounds and ensuring the purity of the final product.
Chemical Reactions Analysis
The reactivity of the pyrazole and thiazolidinedione moieties allows for various chemical transformations. For example, thiazolidinediones can undergo Knoevenagel condensation reactions, which are useful in the synthesis of more complex molecules . The pyrazole ring can also participate in various reactions, such as condensation with aldehydes to form new derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystal and molecular structures of isothiazolopyridine derivatives have been described, providing insights into their conformation and electronic properties . The frontier molecular orbital energies, reactivity descriptors, and molecular electrostatic potential of a pyrazole-tethered thiazolidine-2,4-dione derivative were determined using density functional theory (DFT) calculations, which are important for understanding the chemical behavior of the compound .
Applications De Recherche Scientifique
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Thiazolidinediones, including compounds structurally related to the specified molecule, have been explored extensively as inhibitors of DPP-IV, a key enzyme involved in glucose metabolism and insulin secretion. These inhibitors are pivotal in managing Type 2 Diabetes Mellitus (T2DM) due to their ability to enhance the incretin system, thereby improving glycemic control without causing hypoglycemia. Compounds like the specified molecule potentially offer a targeted approach for T2DM treatment by inhibiting DPP-IV and enhancing endogenous incretin hormone activity, which is crucial for insulin secretion in response to meals (Mendieta, Tarragó, & Giralt, 2011).
Pharmacological Importance of Thiazolidinediones
The thiazolidinedione ring, a core component of the compound , is recognized for its pharmacological significance, particularly in the context of glitazones - a class of compounds with potent antidiabetic effects. These molecules act as PPARγ agonists, modulating the transcription of genes involved in glucose and lipid metabolism. Such compounds not only offer therapeutic potential in diabetes management but also in other metabolic disorders owing to their effects on lipid profiles and anti-inflammatory properties (Santos, Jones Jr, & Silva, 2018).
Anti-Cancer Potential
Emerging research suggests that thiazolidinediones, including derivatives and structurally related compounds, exhibit anti-cancer effects across various cancer types. These effects are attributed to their ability to modulate PPARγ-dependent and independent pathways, influencing cell proliferation, differentiation, and apoptosis. Specifically, their role in inhibiting insulin-like growth factor-1 (IGF-1) receptor signaling is of interest, given the aberrant regulation of IGF-1 in many cancers. This highlights a promising avenue for the development of novel anticancer therapies leveraging thiazolidinedione scaffolds (Mughal, Kumar, & Vikram, 2015).
Central Nervous System (CNS) Acting Drugs
The structural components of the specified compound, particularly piperidine and pyrazole rings, are often explored in the development of CNS acting drugs. These rings are part of heterocyclic compounds that serve as functional groups in many pharmacologically active molecules targeting CNS disorders. This research avenue is critical given the growing prevalence of CNS disorders and the need for drugs with fewer adverse effects, such as addiction or tolerance. The development of novel compounds with these heterocyclic motifs could lead to the discovery of new therapeutic agents for CNS-related conditions (Saganuwan, 2017).
Propriétés
IUPAC Name |
3-[1-(2,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-9-7-11(16(2)15-9)13(20)17-5-3-10(4-6-17)18-12(19)8-22-14(18)21/h7,10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYGZBQAFDZCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide](/img/structure/B2553195.png)
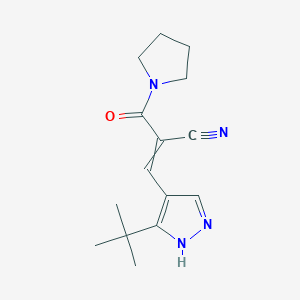
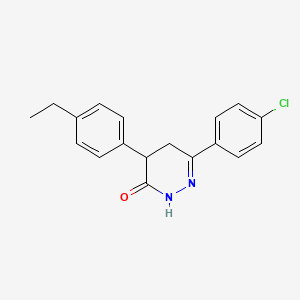
![methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2553202.png)
![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2553204.png)
![1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2553205.png)
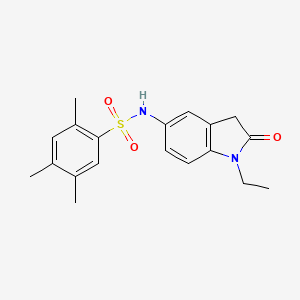
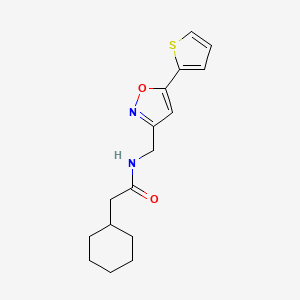

![N-cycloheptyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2553211.png)

